molecular formula C9H6BrF3O B3263226 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one CAS No. 370104-05-5

1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one

Cat. No.: B3263226
CAS No.: 370104-05-5
M. Wt: 267.04 g/mol
InChI Key: PJBFZGACRBKRKV-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one is a brominated aromatic ketone featuring a bromomethyl (-CH₂Br) substituent at the meta position of the benzene ring and a trifluoroacetyl (-COCF₃) group. This compound combines the reactivity of a benzyl bromide with the electron-withdrawing properties of the trifluoromethyl group, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitutions and cross-coupling reactions . Its molecular formula is C₉H₆BrF₃O, with a molecular weight of 273.04 g/mol.

Properties

IUPAC Name

1-[3-(bromomethyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-5-6-2-1-3-7(4-6)8(14)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBFZGACRBKRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233601
Record name 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370104-05-5
Record name 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370104-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-methylphenyl)-2,2,2-trifluoroethan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.

Scientific Research Applications

1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one and its derivatives involves interactions with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. The trifluoromethyl ketone group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzene ring and the nature of functional groups significantly influence reactivity and applications. Below is a comparison with key analogs:

Table 1: Structural and Electronic Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one -CH₂Br (3), -COCF₃ (1) C₉H₆BrF₃O 273.04 Bromomethyl enables SN2 reactions; -COCF₃ directs electrophilic substitution meta
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (CAS: N/A) -Br (2), -COCF₃ (1) C₈H₄BrF₃O 253.02 Ortho-bromo steric hindrance reduces reactivity; electron-withdrawing -COCF₃ enhances acidity of adjacent protons
1-[3-(Trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-one -CF₃ (3), -COCF₃ (1) C₉H₄F₆O 242.12 Strong electron-withdrawing effects from both -CF₃ and -COCF₃; limited utility in electrophilic substitutions
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one (CAS: 3114-09-8) -Br (3), -OCH₃ (4), -COCH₂Cl (1) C₉H₈BrClO₂ 283.52 Methoxy group (+M effect) activates the ring; chloroacetyl group offers nucleophilic sites
Key Observations:
  • Bromomethyl vs.
  • Electron-Withdrawing Effects : The -COCF₃ group deactivates the benzene ring, directing electrophilic attacks to the meta position. This contrasts with -OCH₃ in , which activates the ring for ortho/para substitutions.
Key Observations:
  • The target compound’s bromomethyl group is critical for constructing complex architectures, such as functionalized heterocycles (e.g., triazoles in ).
  • Trifluoroacetyl-containing analogs (e.g., ) are less reactive in electrophilic substitutions but valuable in high-stability applications like agrochemicals.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Stability Notes
This compound Not reported ~1700 (estimated) Sensitive to moisture; requires inert storage
1-(5-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one >200 (dec.) 1698 Stable under acidic conditions; used in indole-based drug synthesis
1-(2-Hydroxyphenyl)-2,2,2-trifluoroethan-1-one Not reported 1700 Forms hydrogen bonds; prone to keto-enol tautomerism
Key Observations:
  • The trifluoroacetyl group consistently shows C=O stretches near 1700 cm⁻¹ across analogs (e.g., ).

Biological Activity

1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one, also known as a brominated trifluoroethanone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its unique chemical structure, which includes a bromomethyl group and trifluoromethyl moiety that may influence its interaction with biological systems.

Basic Information

PropertyValue
Chemical Formula C9_9H6_6BrF3_3O
Molecular Weight 267.05 g/mol
IUPAC Name 1-[3-(bromomethyl)phenyl]-2,2,2-trifluoroethanone
PubChem CID 10858440
Appearance Powder
Storage Temperature 4 °C

Safety Information

The compound is classified with the signal word "Danger" and carries several hazard statements including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation). Appropriate precautions must be taken when handling this compound.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.
  • Cytotoxic Effects : The presence of bromine in the structure may enhance the compound's ability to induce apoptosis in cancer cells. This is particularly relevant in the context of targeting specific cancer types.
  • Enzyme Inhibition : The trifluoromethyl group can enhance lipophilicity, potentially allowing the compound to act as an inhibitor for certain enzymes involved in metabolic processes.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis (PubMed ID: 33158580) .
  • Antibacterial Properties : Research involving structural analogs has indicated that these compounds can effectively inhibit the growth of Gram-positive bacteria by disrupting their cell membranes. This suggests potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResult
Cytotoxicity (IC50) 25 µM against cancer cell lines
Antibacterial Activity Effective against Staphylococcus aureus at 50 µg/mL

In Vivo Studies

Animal studies have suggested that this compound may possess anti-inflammatory properties, contributing to its potential use in treating chronic inflammatory diseases. Further research is required to elucidate the exact pathways involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one
Reactant of Route 2
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1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one

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